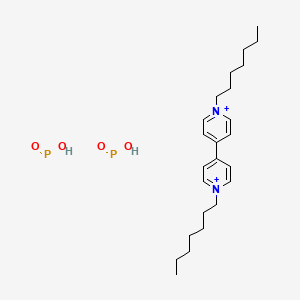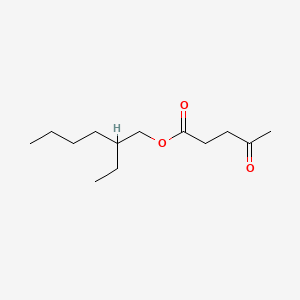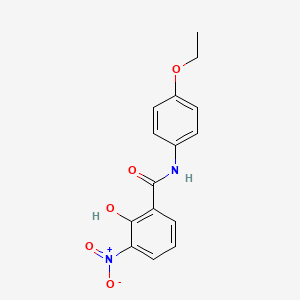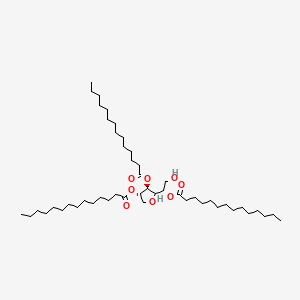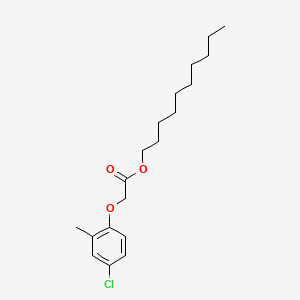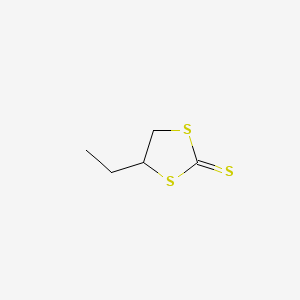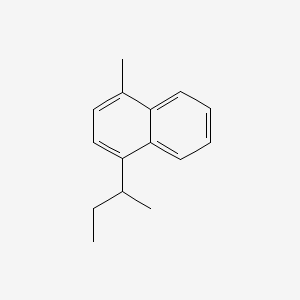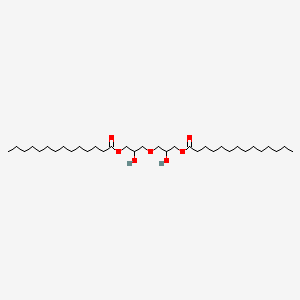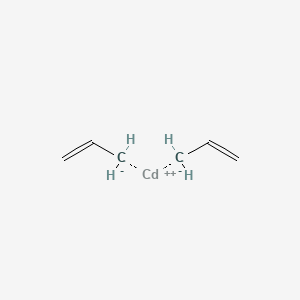
Di-2-propenylcadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-2-propenylcadmium is an organocadmium compound characterized by the presence of two propenyl groups attached to a cadmium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-2-propenylcadmium can be synthesized through the reaction of cadmium chloride with allylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 2 \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_3\text{H}_5)_2 + 2 \text{MgBrCl} ]
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of cadmium salts and organomagnesium reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.
Substitution: This compound can participate in substitution reactions where the propenyl groups are replaced by other organic groups or ligands.
Complex Formation: this compound can form complexes with various ligands, which can alter its reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Halogens, acids, and other electrophiles can facilitate substitution reactions.
Complexation Reagents: Ligands such as phosphines, amines, and other donor molecules are used for complex formation.
Major Products:
Oxidation Products: Cadmium oxide and other cadmium-containing compounds.
Substitution Products: Various organocadmium compounds depending on the substituents used.
Complexes: Cadmium-ligand complexes with altered chemical properties.
Aplicaciones Científicas De Investigación
Di-2-propenylcadmium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as a precursor for other cadmium-containing compounds.
Mecanismo De Acción
The mechanism of action of di-2-propenylcadmium involves its interaction with various molecular targets. The propenyl groups can participate in reactions with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and compounds. The cadmium center can also coordinate with ligands, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Di-2-propenylzinc: Similar in structure but with zinc instead of cadmium.
Di-2-propenylmercury: Contains mercury in place of cadmium.
Di-2-propenyllead: Lead-based analog with similar propenyl groups.
Uniqueness: Di-2-propenylcadmium is unique due to the specific properties imparted by the cadmium center, such as its coordination chemistry and reactivity
Propiedades
Número CAS |
14076-24-5 |
|---|---|
Fórmula molecular |
C6H10Cd |
Peso molecular |
194.56 g/mol |
Nombre IUPAC |
cadmium(2+);prop-1-ene |
InChI |
InChI=1S/2C3H5.Cd/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |
Clave InChI |
NFNHCXXDEWQRET-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C=C.[CH2-]C=C.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



